2-[(5-CHLORO-2-METHYLANILINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID
Description
Properties
IUPAC Name |
2-[(5-chloro-2-methylphenyl)carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c1-9-6-7-10(16)8-13(9)17-14(18)11-4-2-3-5-12(11)15(19)20/h6-8,11-12H,2-5H2,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYGDDGJUCZGBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2CCCCC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-chloro-2-methylanilino)carbonyl]-1-cyclohexanecarboxylic acid typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methylaniline with cyclohexanecarboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Amide Bond Formation via Carbodiimide Coupling
The amide bond in this compound is synthesized through nucleophilic acyl substitution, typically using carbodiimide reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
Reaction Conditions
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Reagents : DCC (1.0 equiv), 5-chloro-2-methylaniline (1.1 equiv), catalytic DMAP
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
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Temperature : Room temperature (~25°C)
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Reaction Time : 18–24 hours
Mechanism
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DCC activates the carboxylic acid to form an O-acylisourea intermediate .
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The amine attacks the activated carbonyl, displacing the urea byproduct.
Yield : 70–87% (based on analogous procedures in )
Esterification of the Carboxylic Acid Group
The carboxylic acid moiety undergoes esterification under acidic conditions, forming methyl or tert-butyl esters for protection or further derivatization.
Reaction Conditions
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Reagents : Methanol (excess), H₂SO₄ (catalytic)
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Temperature : Reflux (~65°C)
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Reaction Time : 6–12 hours
Product : Methyl 2-[(5-chloro-2-methylanilino)carbonyl]-1-cyclohexanecarboxylate
Yield : ~85% (estimated from )
Conversion to Acid Chloride
The carboxylic acid is converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) .
Reaction Conditions
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Reagents : SOCl₂ (2.0 equiv), DMF (catalytic)
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Solvent : Anhydrous DCM
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Temperature : 0°C → room temperature
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Reaction Time : 2–4 hours
Product : 2-[(5-Chloro-2-methylanilino)carbonyl]-1-cyclohexanecarbonyl chloride
Application : Intermediate for peptide coupling or anhydride formation
Hydrolysis of the Amide Bond
The amide bond is hydrolyzed under strong acidic or basic conditions to regenerate the parent carboxylic acid and amine.
Conditions
| Method | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl | Reflux | 12–24 hrs | 60–75% |
| Basic hydrolysis | 4M NaOH | 80°C | 8–12 hrs | 50–65% |
Products
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Cyclohexanecarboxylic acid
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5-Chloro-2-methylaniline
Stereochemical Considerations
The cyclohexane ring may adopt cis or trans configurations, influenced by reaction conditions (e.g., hydrogenation pressure, solvent polarity). For example:
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Hydrogenation of aromatic precursors (e.g., 2-methylbenzoic acid derivatives) with Pd/C under 10–50 bar H₂ yields trans isomers preferentially (>75% trans) .
Stability and Reactivity of Substituents
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Chloro group : Electron-withdrawing effect increases the amide’s resistance to hydrolysis.
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Methyl group : Ortho-substitution sterically hinders electrophilic substitution on the aromatic ring.
Key Findings
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The compound’s amide bond is stable under physiological conditions but cleavable via strong acid/base hydrolysis.
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Steric effects from the methyl group limit further functionalization of the aromatic ring.
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Stereoselective synthesis methods (e.g., hydrogenation) are critical for accessing specific cyclohexane conformers .
Scientific Research Applications
Medicinal Chemistry
This compound has been studied for its potential as a pharmaceutical agent. Its structure suggests that it may have activity against certain diseases due to the presence of the chloro-substituted aniline moiety, which is known for its biological activity.
- Anticancer Properties : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the inhibition of specific enzymes crucial for cancer cell proliferation.
- Anti-inflammatory Effects : Research has shown that compounds with similar structures can modulate inflammatory pathways, suggesting that this compound may also have anti-inflammatory properties.
Synthesis of Derivatives
The ability to synthesize derivatives of this compound allows for the exploration of its pharmacological properties further. For instance, modifications to the cyclohexane ring or the aniline group can yield compounds with enhanced activity or reduced toxicity.
| Derivative | Modification | Potential Application |
|---|---|---|
| Compound A | Hydroxylation | Antioxidant properties |
| Compound B | Alkyl substitution | Enhanced bioavailability |
| Compound C | Halogenation | Increased potency against specific targets |
Material Science
The compound's unique chemical structure makes it suitable for applications in material science, particularly in developing polymers and coatings.
- Polymerization Studies : The carboxylic acid functional group can participate in polymerization reactions, leading to new materials with tailored properties such as improved thermal stability and mechanical strength.
- Coatings : Its hydrophobic characteristics may be exploited in formulating protective coatings for various substrates, enhancing durability and resistance to environmental factors.
Case Studies
Several studies have investigated the applications of 2-[(5-chloro-2-methylanilino)carbonyl]-1-cyclohexanecarboxylic acid:
- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant inhibition of tumor growth in vitro and in vivo models. The study highlighted the importance of structural modifications for optimizing efficacy .
- Inflammation Modulation : Another research effort focused on the anti-inflammatory effects of this compound, revealing that it could reduce cytokine production in macrophages, suggesting potential use in treating inflammatory diseases .
- Material Development : Research on polymeric applications indicated that incorporating this compound into polymer matrices improved mechanical properties while maintaining flexibility, making it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 2-[(5-chloro-2-methylanilino)carbonyl]-1-cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of cyclohexanecarboxylic acid derivatives functionalized with aryl carbamoyl groups. Below is a detailed comparison with structurally related compounds from the evidence:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (Cl, CF₃): The target compound’s 5-Cl substituent may enhance electrophilicity and binding affinity in biological systems compared to methyl or fluorine analogs. Steric Effects: The 2-methyl group in the target compound introduces steric hindrance near the carbamoyl linkage, possibly affecting reactivity or interaction with biological targets compared to smaller substituents (e.g., F in ).
Cyclohexane Ring Modifications :
- Derivatives with oxoethyl groups (e.g., ) replace the carbamoyl linkage with a ketone, altering hydrogen-bonding capacity and solubility.
- Bicyclic frameworks (e.g., 7-oxabicyclo[2.2.1]heptane in ) may confer rigidity, influencing conformational stability in drug design.
Applications :
- Fluorinated analogs (e.g., ) are linked to pesticide development, as seen in cyclanilide and etaconazole derivatives .
- The commercial availability of highlights its utility as a research intermediate, suggesting similar roles for the target compound.
Research Findings and Implications
- Biological Relevance : Chlorinated aromatic groups are common in herbicides and pharmaceuticals. The compound’s structure aligns with bioactive molecules targeting enzymes or receptors requiring halogen-bond interactions .
- Physicochemical Properties : Estimated logP values (based on substituents) suggest moderate hydrophobicity, suitable for membrane penetration in drug candidates.
Biological Activity
2-[(5-Chloro-2-methylanilino)carbonyl]-1-cyclohexanecarboxylic acid, a compound with potential therapeutic applications, has garnered interest due to its biological activities. This article reviews its biological properties, including antioxidant, antimicrobial, and cytotoxic effects, along with structure-activity relationships (SAR) that elucidate its mechanisms of action.
Chemical Structure and Properties
The compound's structure features a cyclohexane ring substituted with a carboxylic acid and an aniline derivative. The presence of the chlorine atom and the methylaniline moiety are critical for its biological activity.
Antioxidant Activity
Research indicates that compounds with similar structural features exhibit significant antioxidant properties. The presence of hydroxyl groups and the carboxyl functional group play essential roles in scavenging free radicals. A comparative analysis of natural carboxylic acids suggests that the compound may exhibit antioxidant activity comparable to known antioxidants like caffeic acid and rosmarinic acid .
Antimicrobial Activity
The compound's antimicrobial efficacy has been evaluated against various microbial strains. Studies demonstrate that structural modifications can enhance antibacterial properties. For instance, the introduction of halogen substituents (like chlorine) can increase the lipophilicity, thereby improving membrane penetration and enhancing antimicrobial effects .
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 128 µg/mL |
Cytotoxic Activity
Cytotoxicity assays reveal that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. The mechanism appears to involve apoptosis induction via mitochondrial pathways. A study indicated that compounds with similar structures induced apoptosis in human cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:
- Substituent Effects : The position and nature of substituents (e.g., chlorine vs. methyl groups) significantly affect the compound's lipophilicity and reactivity.
- Functional Groups : The presence of carboxylic acid enhances solubility and potential interactions with biological targets.
- Ring Structure : The cyclohexane ring contributes to conformational flexibility, which may influence binding affinity to target proteins.
Case Studies
- Antioxidant Study : A comparative study on various carboxylic acids demonstrated that compounds with a similar structure exhibited varying degrees of antioxidant activity, suggesting a potential for further optimization through structural modifications .
- Cytotoxicity in Cancer Cells : In vitro studies showed that the compound led to significant cell death in breast cancer cell lines, indicating its potential as an anti-cancer agent. The study highlighted the importance of further investigations into its mechanisms of action and potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(5-chloro-2-methylanilino)carbonyl]-1-cyclohexanecarboxylic acid, and how can reaction efficiency be optimized?
- Methodological Answer : A plausible route involves condensation of 5-chloro-2-methylaniline with 1-cyclohexanecarboxylic acid chloride under Schotten-Baumann conditions. Optimize by controlling stoichiometry (1:1.2 molar ratio of acid chloride to amine) and using aqueous NaHCO₃ to trap HCl byproducts . Monitor reaction completion via TLC (silica gel, ethyl acetate/hexane 3:7) or HPLC (C18 column, acetonitrile/water gradient). For scale-up, inert atmosphere (N₂) reduces side reactions.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR : Compare ¹H/¹³C spectra to analogous compounds (e.g., trans-2-(p-chlorobenzoyl)-1-cyclohexanecarboxylic acid ). Key peaks: carboxylic proton (~12 ppm, broad), cyclohexane CH₂ (1.2–2.1 ppm), and aromatic protons (6.8–7.5 ppm).
- HPLC : C18 column with UV detection (254 nm) to assess purity (>97%).
- Elemental Analysis : Verify %C, %H, %N within ±0.4% of theoretical values.
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer :
- Solubility : Sparingly soluble in water; fully soluble in DMSO, DMF, or THF. Pre-saturate solvents with N₂ to prevent oxidation .
- Stability : Store at –20°C under argon. Degradation occurs above 40°C (TGA/DSC data advised). Avoid prolonged light exposure due to the aryl chloride moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound, particularly when comparing experimental and computational results?
- Methodological Answer : Discrepancies in NMR shifts may arise from dynamic conformational changes (e.g., cyclohexane ring puckering). Use variable-temperature NMR (VT-NMR) to probe rotational barriers or DFT calculations (B3LYP/6-31G* level) to model optimized geometries . Cross-validate with X-ray crystallography if single crystals are obtainable.
Q. What strategies are effective for studying the compound’s enantiomeric purity, given its potential chiral centers?
- Methodological Answer : Employ chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol 85:15) or capillary electrophoresis with cyclodextrin additives. Compare retention times to racemic mixtures or synthetic enantiomers. For absolute configuration determination, use vibrational circular dichroism (VCD) or Mosher’s ester derivatization .
Q. How can computational modeling predict biological interactions of this compound, such as enzyme inhibition?
- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Glide) against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory studies). Validate with MD simulations (AMBER or GROMACS) to assess binding stability. Use DSSTox or PubChem data for toxicity predictions .
Q. What experimental approaches address isomerization or byproduct formation during synthesis?
- Methodological Answer : Isomerization (e.g., trans/cis cyclohexane conformers) can be minimized by low-temperature reactions (–10°C) and rapid workup. Analyze byproducts via LC-MS and isolate using preparative HPLC. For persistent impurities, optimize protecting groups (e.g., tert-butyl esters) or switch to microwave-assisted synthesis .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on the compound’s melting point or spectral data?
- Methodological Answer : Variations in melting points (e.g., 157–161°C vs. 153–155°C in similar compounds ) may stem from polymorphic forms or residual solvents. Perform DSC to identify polymorphs and PXRD for crystal structure analysis. Publish full experimental conditions (heating rate, sample preparation) to enable cross-study comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
